1-Ethyl-1,2,3,4-tetrahydroquinoxaline
Overview
Description
1-Ethyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound with a molecular formula of C10H14N2. It is a bicyclic compound that contains a quinoxaline ring and a tetrahydrofuran ring. This compound is known for its versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Related compounds such as tetrahydroquinolines have been targeted by many research groups due to their abundance in natural products and notable biological activity .
Mode of Action
It’s worth noting that the synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Related quinoxaline compounds have been found to inhibit dipeptidyl peptidase-iv (dpp-4), leading to stimulation of insulin secretion and a hypoglycemic effect .
Pharmacokinetics
Related quinoxaline compounds have been found to obey lipinski’s rule, indicating efficient oral bioavailability . The biodistribution pattern of these compounds hit the target protein since the tracer accumulated mainly in the visceral organs where DPP-4 is secreted in a high-level .
Result of Action
Related quinoxaline compounds have shown promising selective dpp-4 inhibition and in vivo hypoglycemic effects .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 can inhibit the enzyme’s activity, leading to potential hypoglycemic effects. Additionally, this compound may interact with other proteins and enzymes, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of DPP-4 by this compound can lead to increased insulin secretion, affecting glucose uptake and metabolism in cells . Furthermore, this compound may alter the expression of genes involved in metabolic pathways, thereby impacting cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The inhibition of DPP-4 by this compound involves binding to the enzyme’s active site, preventing its interaction with substrates . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors may lead to its degradation, potentially altering its effects on cells. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as improved glucose metabolism and insulin secretion . At higher doses, it may exhibit toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been identified, indicating the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and insulin signaling . The compound’s inhibition of DPP-4 affects the metabolic flux, leading to changes in metabolite levels and overall metabolic activity. Additionally, this compound may influence other metabolic pathways, contributing to its diverse biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, influencing its activity and function. The distribution of this compound in tissues is also critical for its therapeutic effects, as it determines the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with ethyl glyoxalate under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
1-Ethyl-1,2,3,4-tetrahydroquinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential therapeutic effects, including its role as a neuroprotectant.
Medicine: It is investigated for its potential use in treating neurodegenerative diseases and as an anti-cancer agent.
Industry: The compound is used in the development of new materials with unique properties
Comparison with Similar Compounds
- 1-Ethyl-2-methyl-1,2,3,4-tetrahydroquinoxaline
- 2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline
- 6,7-Dimethyl-1,2,3,4-tetrahydroquinoxaline
- 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
Uniqueness: 1-Ethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethyl group and tetrahydrofuran ring contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-ethyl-2,3-dihydro-1H-quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-12-8-7-11-9-5-3-4-6-10(9)12/h3-6,11H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDFEKJWQHWALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224434 | |
Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73855-46-6 | |
Record name | 1-Ethyl-1,2,3,4-tetrahydroquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73855-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1,2,3,4-tetrahydroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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